N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide
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Overview
Description
N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide: is a complex organic compound featuring a benzamide core substituted with a trifluoromethyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide typically involves the following steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved through the reaction of 4-amino-2-trifluoromethylbenzoic acid with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
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Introduction of the Dioxaborolane Moiety: : The next step involves the introduction of the dioxaborolane group. This is typically done via a Suzuki-Miyaura coupling reaction, where the benzamide derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxaborolane moiety, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the trifluoromethyl group or the benzamide core, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its dioxaborolane moiety is particularly useful in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group enhances the metabolic stability and bioavailability of these derivatives.
Industry
In materials science, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide exerts its effects depends on its application. In Suzuki-Miyaura coupling, the dioxaborolane moiety participates in the formation of a palladium complex, facilitating the transfer of the boron-bound group to the organic substrate. In biological systems, the trifluoromethyl group can enhance binding affinity to target proteins, while the benzamide core interacts with specific amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide
- N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide
- N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-chlorobenzamide
Uniqueness
The presence of the trifluoromethyl group in N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it particularly valuable in medicinal chemistry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties
Properties
IUPAC Name |
N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BF3NO3/c1-7-23(8-2)15(24)13-10-9-12(11-14(13)18(20,21)22)19-25-16(3,4)17(5,6)26-19/h9-11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNFOICOIDKDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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